molecular formula C6H7BBrNO2 B1381224 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID CAS No. 2096338-41-7

2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID

Cat. No.: B1381224
CAS No.: 2096338-41-7
M. Wt: 215.84 g/mol
InChI Key: FIQQCWZNBDBURU-UHFFFAOYSA-N
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Description

2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID is an organoboron compound with the molecular formula C6H7BBrNO2. It is a derivative of pyridine, featuring a boronic acid group attached to the 3-position of the pyridine ring, with a bromine atom at the 2-position and a methyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID typically involves the borylation of the corresponding bromopyridine derivative. One common method is the palladium-catalyzed borylation of 2-bromo-5-methylpyridine using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This often involves continuous flow processes and the use of more robust catalysts and reagents to ensure high yields and purity .

Mechanism of Action

The mechanism of action of 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: 2-BROMO-5-METHYLPYRIDIN-3-YLBORONIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both a bromine atom and a boronic acid group on the pyridine ring allows for versatile functionalization and the formation of diverse organic compounds .

Properties

IUPAC Name

(2-bromo-5-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BBrNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQQCWZNBDBURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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